molecular formula C22H25N5O3S B11314385 3-methyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

3-methyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11314385
M. Wt: 439.5 g/mol
InChI Key: HDNRRYYTIACREK-UHFFFAOYSA-N
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Description

3-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are often used in medicinal chemistry for their antibacterial, antifungal, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the morpholine and pyrimidine moieties. Common synthetic routes may involve:

    Formation of the Sulfonamide Bond: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.

    Introduction of the Morpholine Moiety: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects. The morpholine and pyrimidine moieties may also contribute to the compound’s overall activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Sulfadiazine: Known for its use in treating bacterial infections.

Uniqueness

3-METHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its complex structure, which includes both morpholine and pyrimidine moieties. These additional functional groups may enhance its biological activity and specificity compared to simpler sulfonamides.

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

3-methyl-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C22H25N5O3S/c1-16-4-3-5-20(14-16)31(28,29)26-19-8-6-18(7-9-19)24-21-15-17(2)23-22(25-21)27-10-12-30-13-11-27/h3-9,14-15,26H,10-13H2,1-2H3,(H,23,24,25)

InChI Key

HDNRRYYTIACREK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)N4CCOCC4

Origin of Product

United States

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